

Application of 1-Deoxysphingosine in Lipidomics Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: **1-Deoxysphingosine**

Cat. No.: **B15570342**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids. This structural difference prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation in various pathological conditions. **1-Deoxysphingosine** (1-doxSO) and its precursor, 1-deoxysphinganine (doxSA), are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine. Elevated levels of these neurotoxic lipids have been implicated in hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.^{[1][2][3]} Their cytotoxic effects are linked to the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and inflammation, making them critical areas of study in lipidomics and drug development.^{[1][4]}

Applications in Lipidomics

The study of 1-doxSO and related deoxySLs in lipidomics provides valuable insights into disease mechanisms and potential therapeutic targets. Key applications include:

- **Biomarker Discovery:** Elevated plasma levels of 1-doxSO serve as diagnostic and prognostic biomarkers for HSAN1 and are associated with an increased risk of developing type 2

diabetes.[2][5]

- Pathophysiological Research: Investigating the mechanisms of 1-doxSO-induced cytotoxicity helps to understand the progression of neurodegenerative and metabolic diseases.[1][4]
- Therapeutic Development: Monitoring 1-doxSO levels can be used to evaluate the efficacy of therapeutic interventions aimed at reducing their production, such as L-serine supplementation.[3]
- Drug Toxicity Screening: As some therapeutic agents can alter sphingolipid metabolism, monitoring 1-doxSO levels can be a part of safety assessments in drug development.

Data Presentation: Quantitative Levels of 1-Deoxysphingolipids

The following tables summarize the reported concentrations of 1-deoxysphingolipids in human plasma, providing a reference for clinical and research applications.

Table 1: Plasma 1-Deoxysphingolipid Concentrations in Healthy Individuals and HSAN1 Patients

Analyte	Healthy Individuals (μM)	HSAN1 Patients (μM)
Total 1-Deoxysphingolipids	0.1 - 0.3	Up to 1.2

Data sourced from multiple studies.[6]

Table 2: Reference Values for Deoxysphingolipids in Serum

Analyte	Reference Value (ng/mL)
1-Deoxysphinganine	≤ 0.25
1-Deoxymethylsphinganine	≤ 0.04
1-Deoxysphingosine	≤ 0.05
1-Deoxymethylsphingosine	≤ 0.09

Source: Mayo Clinic Laboratories.[\[5\]](#)

Experimental Protocols

Protocol 1: Extraction of 1-Deoxysphingolipids from Cultured Cells

This protocol is adapted from a method used for the analysis of sphingoid bases in HEK293 cells.[\[7\]](#)

Materials:

- Phosphate-buffered saline (PBS)
- Methanol (LC-MS grade)
- Internal Standards (e.g., D7-sphingosine, D7-sphinganine) in methanol
- Methanolic HCl (1 N HCl in methanol with 10 M water)
- 10 M Potassium hydroxide (KOH)
- Chloroform
- 2 N Ammonium hydroxide
- Alkaline water (water adjusted to a basic pH)

Procedure:

- Cell Harvesting: Harvest cultured cells and wash with PBS.
- Cell Lysis: Resuspend the cell pellet in 100 μ L of PBS.
- Lipid Extraction:
 - Add 500 μ L of methanol containing internal standards.
 - Agitate for 1 hour at 37°C.

- Centrifuge to pellet precipitated proteins.
- Transfer the supernatant to a new tube.
- Hydrolysis:
 - Add 75 µL of methanolic HCl to the supernatant.
 - Incubate for 16 hours at 65°C to hydrolyze complex sphingolipids to their sphingoid base backbones.
- Neutralization: Add 100 µL of 10 M KOH to neutralize the HCl.
- Phase Separation:
 - Add 625 µL of chloroform, 100 µL of 2 N ammonium hydroxide, and 0.5 mL of alkaline water.
 - Vortex and centrifuge at 16,000 x g for 5 minutes.
- Collection of Organic Phase:
 - Carefully collect the lower organic phase.
 - Wash the organic phase three times with alkaline water.
- Drying and Storage: Dry the organic phase under a stream of nitrogen and store at -20°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 1-Deoxysphingosine

This protocol provides a general framework for the analysis of 1-doxSO and related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Parameters should be optimized for the specific instrument used.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

- Column: C18 reversed-phase column (e.g., 100 x 3.0 mm, 3 μ m).
- Mobile Phase A: Water/Methanol/Formic Acid (97/2/1, v/v/v).[\[8\]](#)
- Mobile Phase B: Methanol/Acetone/Water/Formic Acid (68/29/2/1, v/v/v/v).[\[8\]](#)
- Flow Rate: 0.4 mL/min.[\[8\]](#)
- Gradient:
 - 0.00 min: 50% B
 - 5.40 min: 100% B
 - 5.40–8.90 min: 100% B
 - 9.00–10.00 min: 50% B
- Column Temperature: 60°C.[\[9\]](#)
- Injection Volume: 5 μ L.[\[8\]](#)

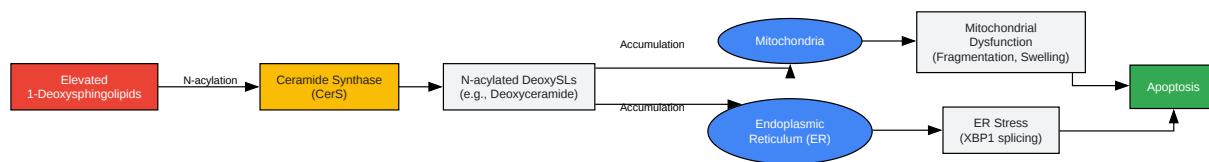
MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - **1-Deoxysphingosine**: m/z 284.3 → [Product Ions to be optimized, e.g., fragment ions corresponding to the loss of water or other characteristic fragments].
 - Internal Standard (e.g., D7-S1P dephosphorylated): [Precursor Ion] → [Product Ion].
- Optimization: Optimize collision energy and other MS parameters for each analyte and internal standard.

Signaling Pathways and Experimental Workflows

1-Deoxysphingolipid-Induced Cytotoxicity Pathway

Elevated levels of 1-deoxysphingolipids trigger a cascade of cellular stress responses, leading to cytotoxicity, particularly in neuronal cells. The pathway involves the accumulation of N-acylated deoxySLs metabolites in mitochondria, leading to mitochondrial dysfunction and the induction of ER stress.[1][10]

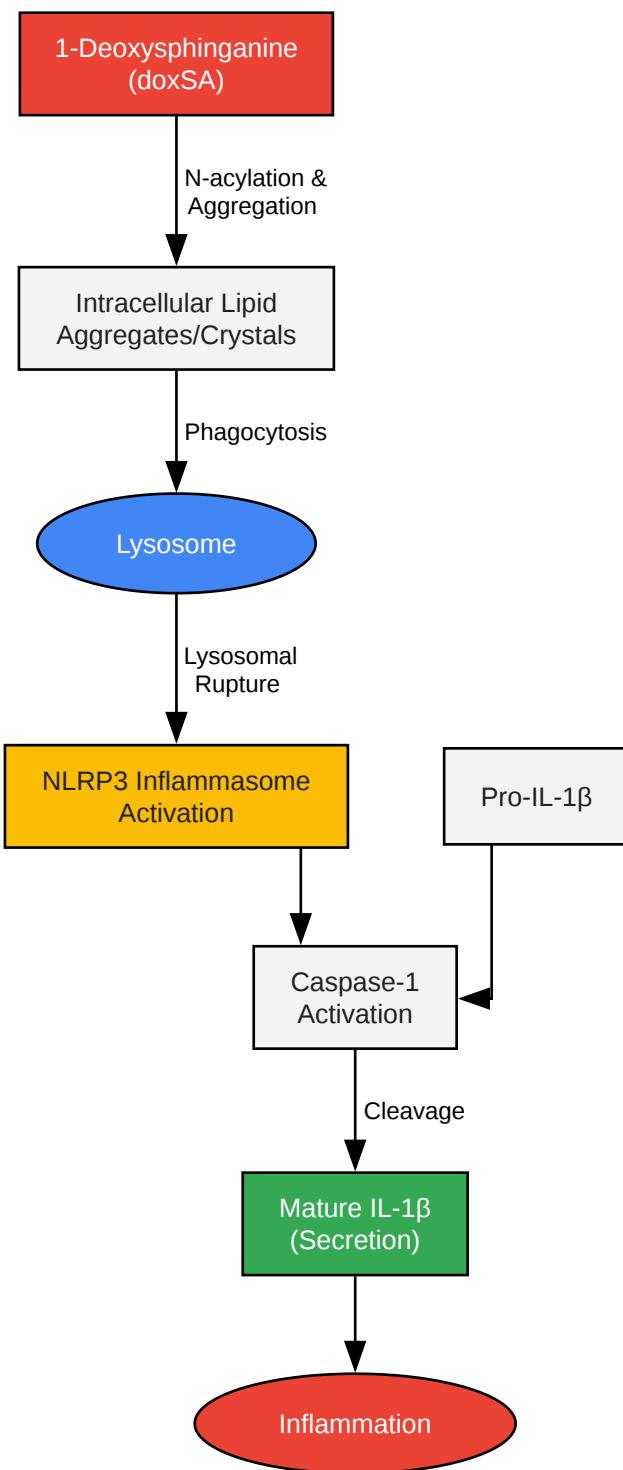


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Caption: 1-Deoxysphingolipid-induced cytotoxicity pathway.

NLRP3 Inflammasome Activation by 1-Deoxysphingolipids

1-Deoxysphingolipids can induce the formation of intracellular lipid aggregates and crystals. These structures, particularly when taken up by lysosomes, can trigger the activation of the NLRP3 inflammasome in immune cells like macrophages, leading to the release of pro-inflammatory cytokines.[4][6]



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Caption: NLRP3 inflammasome activation by 1-deoxysphingolipids.

Experimental Workflow for Lipidomics Analysis of 1-Deoxysphingosine

This workflow outlines the key steps from sample collection to data analysis in a typical lipidomics study focusing on 1-doxSO.



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Caption: Experimental workflow for **1-deoxysphingosine** analysis.

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